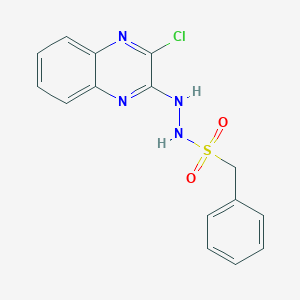
N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide, also known as AQ-13, is a synthetic compound that has gained attention in the scientific community due to its potential as an anticancer agent.
作用机制
The mechanism of action of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of oxidative stress in cancer cells. N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has also been shown to disrupt the microtubule network in cancer cells, which is essential for cell division.
Biochemical and Physiological Effects:
N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has been found to have low toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. However, it has also been found to have some toxic effects on the liver and kidneys at high doses. N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has been shown to increase the levels of reactive oxygen species in cancer cells, leading to oxidative stress and apoptosis.
实验室实验的优点和局限性
N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has several advantages for lab experiments, including its low toxicity in normal cells and its ability to inhibit the growth of various cancer cell lines. However, the complex synthesis method and the limited availability of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide may be a limitation for some researchers. In addition, the potential toxic effects of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide on the liver and kidneys may require additional precautions in lab experiments.
未来方向
There are several future directions for the use of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide in cancer therapy. One direction is the development of more efficient synthesis methods to increase the availability of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide for research and clinical use. Another direction is the investigation of the potential synergistic effects of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide with other anticancer agents. Finally, the development of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide analogs with improved efficacy and reduced toxicity may be a promising direction for future research.
In conclusion, N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide is a synthetic compound that has shown potential as an anticancer agent through its inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. While the complex synthesis method and potential toxic effects may be limitations for some researchers, N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has several advantages for lab experiments and future directions for its use in cancer therapy.
合成方法
N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide is synthesized through a multi-step process involving the reaction of 2-chloro-3-nitroquinoxaline with benzylamine, followed by reduction and sulfonation. The final product is obtained through the reaction of the intermediate product with hydrazine hydrate. The synthesis of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide is a complex process that requires expertise in organic chemistry.
科学研究应用
N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has been shown to inhibit angiogenesis, the process by which tumors develop blood vessels to support their growth.
属性
分子式 |
C15H13ClN4O2S |
|---|---|
分子量 |
348.8 g/mol |
IUPAC 名称 |
N//'-(3-chloroquinoxalin-2-yl)-1-phenylmethanesulfonohydrazide |
InChI |
InChI=1S/C15H13ClN4O2S/c16-14-15(18-13-9-5-4-8-12(13)17-14)19-20-23(21,22)10-11-6-2-1-3-7-11/h1-9,20H,10H2,(H,18,19) |
InChI 键 |
SXADBPDDEWLWOA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NNC2=NC3=CC=CC=C3N=C2Cl |
规范 SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NNC2=NC3=CC=CC=C3N=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate](/img/structure/B263681.png)
![tert-butyl N-[(1S,2R)-1-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-methylbutyl]carbamate](/img/structure/B263685.png)
![2-amino-4-(2,4-dimethoxyphenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B263686.png)
![2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B263687.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B263688.png)
![Methyl 7-acetyl-1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B263693.png)
![9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B263696.png)



